molecular formula C17H18N4O2S2 B2903864 2-(benzo[d]thiazol-2-ylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide CAS No. 1797984-75-8

2-(benzo[d]thiazol-2-ylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B2903864
CAS No.: 1797984-75-8
M. Wt: 374.48
InChI Key: CDQDOFMSRDQJJY-UHFFFAOYSA-N
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Description

2-(benzo[d]thiazol-2-ylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is an organic compound that combines multiple functional groups, offering a vast array of chemical reactivity and potential applications. The compound's structure integrates a benzothiazole ring, a tetrahydropyran moiety, and a pyrazole ring, making it highly versatile for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis of the Benzothiazole Intermediate: : The benzothiazole core can be synthesized via the cyclization of o-aminothiophenol with an appropriate carbonyl compound under acidic conditions.

  • Formation of the Thioether Bond: : The benzothiazole intermediate is treated with a halogenated acetamide derivative to form the thioether bond.

  • Incorporation of the Pyrazole Ring: : The pyrazole moiety is introduced through a condensation reaction of hydrazine with a 1,3-dicarbonyl compound, followed by cyclization.

  • Attachment of the Tetrahydropyran Ring: : The tetrahydropyran group is introduced via a nucleophilic substitution reaction involving a pyran precursor.

Industrial Production Methods: Industrial production may involve the optimization of the above synthetic routes, focusing on the use of readily available and cost-effective starting materials, along with scaling up reaction conditions and employing continuous flow chemistry to ensure efficient and high-yielding synthesis.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction of the nitro group on the benzothiazole ring, if present, to an amine.

  • Substitution: : Electrophilic aromatic substitution reactions on the benzothiazole ring.

  • Condensation: : The amide group can participate in condensation reactions, forming imines or other condensation products.

Common Reagents and Conditions:
  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Reagents like nitrating agents for electrophilic substitution.

  • Condensation: : Reagents such as aldehydes or ketones for forming imines.

Major Products Formed:
  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Amines.

  • Substitution: : Nitrobenzothiazole derivatives.

  • Condensation: : Imines and other condensation products.

Scientific Research Applications

2-(benzo[d]thiazol-2-ylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide finds applications in diverse fields due to its unique chemical structure:

  • Chemistry: : Used as a building block in organic synthesis, facilitating the creation of complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor, especially in pathways involving benzothiazole and pyrazole derivatives.

  • Medicine: : Explored for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Industry: : Utilized in the development of advanced materials, dyes, and polymers due to its multifunctional characteristics.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(benzo[d]thiazol-2-ylthio)acetamide: : Lacks the pyrazole and tetrahydropyran rings, making it less complex.

  • N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide: : Lacks the benzothiazole ring, which limits its reactivity.

  • 2-(benzo[d]thiazol-2-ylthio)-N-(pyrazol-4-yl)acetamide: : Does not contain the tetrahydropyran ring, offering different chemical properties.

Uniqueness: The unique combination of the benzothiazole, pyrazole, and tetrahydropyran rings in 2-(benzo[d]thiazol-2-ylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide provides a multifaceted reactivity profile and broad spectrum of applications. This structural complexity allows for diverse chemical transformations and potential biological activities, distinguishing it from its simpler counterparts.

This compound's versatility in synthesis and functionality makes it a valuable asset in various scientific and industrial fields.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c22-16(11-24-17-20-14-3-1-2-4-15(14)25-17)19-12-9-18-21(10-12)13-5-7-23-8-6-13/h1-4,9-10,13H,5-8,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQDOFMSRDQJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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